molecular formula C22H25N3O2S B10999973 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B10999973
M. Wt: 395.5 g/mol
InChI Key: ZPDJOVHBZWGHIR-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps. One common method includes the lithiation of o-benzylaniline in the presence of a base, followed by reaction with cinnamic acid methyl ester, deprotection, and subsequent cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other benzazepine derivatives such as 1-benzazepines, 2-benzazepines, and 3-benzazepines. These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C22H25N3O2S/c26-21(25-14-12-24(13-15-25)18-7-2-1-3-8-18)16-28-20-11-10-17-6-4-5-9-19(17)23-22(20)27/h1-9,20H,10-16H2,(H,23,27)

InChI Key

ZPDJOVHBZWGHIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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